- Catalyst for aromatic or vinylic C-O, C-N, and C-C bond formation, World Intellectual Property Organization, , ,
Cas no 96557-30-1 (2-(2-bromophenyl)acetaldehyde)

2-(2-bromophenyl)acetaldehyde structure
Nome do Produto:2-(2-bromophenyl)acetaldehyde
2-(2-bromophenyl)acetaldehyde Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-(2-bromophenyl)acetaldehyde
- (2-Bromophenyl)acetaldehyde
- 1-Bromo-2-(formylmethyl)benzene
- 2-Bromobenzeneacetaldehyde
- Benzeneacetaldehyde,2-bromo
- 2-Bromobenzeneacetaldehyde (ACI)
- Benzeneacetaldehyde, 2-bromo-
- 96557-30-1
- F8883-7724
- DB-080430
- 2-Bromobenzeneacetaldehyde; 1-Bromo-2-(formylmethyl)benzene;
- A1-15200
- 2-(2-bromophenyl) acetaldehyde
- SCHEMBL166137
- 2-(2-bromophenyl)acetaldehyde, AldrichCPR
- EN300-123468
- (2-Bromo-phenyl)-acetaldehyde
- AXBFWAWZAFWFQW-UHFFFAOYSA-N
- Z1183459130
- BS-50570
- DTXSID20465415
- (2-Bromophenyl)acetaldehyde, >90%
- W16824
- AKOS013283562
- CS-0038248
- 2-bromophenyl acetaldehyde
-
- MDL: MFCD02261726
- Inchi: 1S/C8H7BrO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2
- Chave InChI: AXBFWAWZAFWFQW-UHFFFAOYSA-N
- SMILES: O=CCC1C(Br)=CC=CC=1
Propriedades Computadas
- Massa Exacta: 197.96800
- Massa monoisotópica: 197.96803g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 10
- Contagem de Ligações Rotativas: 2
- Complexidade: 114
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2
- Superfície polar topológica: 17.1Ų
Propriedades Experimentais
- Densidade: 1.466
- Ponto de ebulição: 262.1 °C at 760 mmHg
- Ponto de Flash: 95.8 °C
- PSA: 17.07000
- LogP: 2.19050
2-(2-bromophenyl)acetaldehyde Informações de segurança
- Código da categoria de perigo: 22
-
Identificação dos materiais perigosos:
2-(2-bromophenyl)acetaldehyde Dados aduaneiros
- CÓDIGO SH:2913000090
- Dados aduaneiros:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2-(2-bromophenyl)acetaldehyde Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-123468-10.0g |
2-(2-bromophenyl)acetaldehyde |
96557-30-1 | 95.0% | 10.0g |
$4007.0 | 2025-03-21 | |
Life Chemicals | F8883-7724-10g |
2-(2-bromophenyl)acetaldehyde |
96557-30-1 | 95%+ | 10g |
$3850.0 | 2023-11-21 | |
eNovation Chemicals LLC | Y1054509-1g |
Benzeneacetaldehyde, 2-bromo- |
96557-30-1 | 95+% | 1g |
$505 | 2024-06-06 | |
TRC | B684925-250mg |
(2-Bromophenyl)acetaldehyde, >90% |
96557-30-1 | 250mg |
$ 178.00 | 2023-09-08 | ||
Life Chemicals | F8883-7724-1g |
2-(2-bromophenyl)acetaldehyde |
96557-30-1 | 95%+ | 1g |
$480.0 | 2023-11-21 | |
TRC | B684925-2.5g |
(2-Bromophenyl)acetaldehyde, >90% |
96557-30-1 | 2.5g |
$ 1384.00 | 2023-09-08 | ||
Alichem | A019110678-25g |
(2-Bromophenyl)acetaldehyde |
96557-30-1 | 95% | 25g |
$2556.72 | 2023-08-31 | |
Enamine | EN300-123468-1.0g |
2-(2-bromophenyl)acetaldehyde |
96557-30-1 | 95.0% | 1.0g |
$495.0 | 2025-03-21 | |
Enamine | EN300-123468-0.1g |
2-(2-bromophenyl)acetaldehyde |
96557-30-1 | 95.0% | 0.1g |
$171.0 | 2025-03-21 | |
Enamine | EN300-123468-1000mg |
2-(2-bromophenyl)acetaldehyde |
96557-30-1 | 95.0% | 1000mg |
$495.0 | 2023-10-02 |
2-(2-bromophenyl)acetaldehyde Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 2 h, -78 °C
1.2 Solvents: Methanol ; -78 °C; 1 h, -78 °C; -78 °C → rt; 30 min, rt
1.2 Solvents: Methanol ; -78 °C; 1 h, -78 °C; -78 °C → rt; 30 min, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetone , Water ; 1.3 min, 0 °C
1.2 Catalysts: Ferrocene Solvents: Acetone ; 8.5 min, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
1.2 Catalysts: Ferrocene Solvents: Acetone ; 8.5 min, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
Referência
- Continuous-Flow Synthesis of Monoarylated Acetaldehydes Using Aryldiazonium SaltsJournal of the American Chemical Society, 2012, 134(30), 12466-12469,
Método de produção 3
Condições de reacção
Referência
- A new method for the preparation of 3-alkoxy- and 3-hydroxy-3,4-dihydro-1H-2-benzopyransArchiv der Pharmazie (Weinheim, 1990, 323(8), 493-9,
Método de produção 4
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 10 min, 25 °C
1.2 Reagents: Sulfuric acid Solvents: Pentane , Water ; 1 h, 0 °C; 0 °C → 25 °C; 3 h, 25 °C
1.2 Reagents: Sulfuric acid Solvents: Pentane , Water ; 1 h, 0 °C; 0 °C → 25 °C; 3 h, 25 °C
Referência
- Total Synthesis of (±)-Armepavines and (±)-Nuciferines From (2-Nitroethenyl)benzene DerivativesSynthetic Communications, 2010, 40(23), 3452-3466,
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
1.2 Reagents: Ammonium chloride
1.3 Solvents: Diethyl ether
1.4 Reagents: Formic acid Solvents: Dichloromethane
1.5 Solvents: Water
1.6 Solvents: Dichloromethane
1.2 Reagents: Ammonium chloride
1.3 Solvents: Diethyl ether
1.4 Reagents: Formic acid Solvents: Dichloromethane
1.5 Solvents: Water
1.6 Solvents: Dichloromethane
Referência
- A Novel Straightforward Synthesis of Enantiopure Tetrahydroisoquinoline AlkaloidsJournal of Organic Chemistry, 2001, 66(1), 243-250,
Método de produção 6
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 20 min, 0 °C; 45 min, 0 °C
1.2 10 min, 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 4 h, reflux
1.2 10 min, 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ; 4 h, reflux
Referência
- One-Pot Synthesis of Aminoenone via Direct Reaction of the Chloroalkyl Enone with NaN3 - Rapid Access to Polycyclic AlkaloidsJournal of Organic Chemistry, 2010, 75(15), 5289-5295,
Método de produção 7
Condições de reacção
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 5 h, rt
Referência
- Copper(I)-catalyzed asymmetric [3 + 2] cycloaddition of N-ester acylhydrazones and β-trifluoromethyl-α,β-unsaturated ketonesOrganic Chemistry Frontiers, 2022, 9(20), 5544-5550,
Método de produção 8
Condições de reacção
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 15 h, rt
Referência
- (Benzofuranyl)aminoalkyl-substituted boronic acid derivatives and their preparation and use for the treatment of viral infections, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene
Referência
- Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C-C, C-N, and C-O bond-forming cross-couplingsJournal of Organic Chemistry, 2002, 67(16), 5553-5566,
Método de produção 10
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 30 min, 0 °C
1.2 0 °C; 24 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 6 h, reflux
1.2 0 °C; 24 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 6 h, reflux
Referência
- Indoles Synthesized from Amines via Copper CatalysisOrganic Letters, 2013, 15(7), 1666-1669,
Método de produção 11
Condições de reacção
1.1 Solvents: Dichloromethane
Referência
- Silicon-terminated Domino-Heck-Reaktions and Enantioselective Syntheses1996, , ,,
Método de produção 12
Condições de reacção
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 15 min, rt
1.2 1 h, rt
1.2 1 h, rt
Referência
- Facile synthesis of 4,5,6a,7-tetrahydrodibenzo[de,g]chromene heterocycles and their transformation to phenanthrene alkaloidsTetrahedron, 2013, 69(42), 8914-8920,
Método de produção 13
Condições de reacção
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 4 h, -78 °C
1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; -78 °C → rt; overnight, rt
1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; -78 °C → rt; overnight, rt
Referência
- Intramolecular Anti-Carbolithiation of Alkynes: Stereo-Directing Effect of Lithium-Coordinating SubstituentsEuropean Journal of Organic Chemistry, 2022, 2022(2),,
Método de produção 14
Condições de reacção
1.1 180 - 250 °C
Referência
- Synthesis of 1'-(carbo-t-butoxy) spiro[isochroman-1,4'-piperidinyl]-3-carboxylic acidChemistry Journal, 2012, 2(3), 111-117,
Método de produção 15
Condições de reacção
1.1 Solvents: Tetrahydrofuran , Water
Referência
- Studies on the development of synthetic routes to enediynes1997, , 58(10),,
Método de produção 16
Condições de reacção
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; overnight, rt
Referência
- Preparation of 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives as inhibitors of (alpha-v)(beta-6) integrin, World Intellectual Property Organization, , ,
2-(2-bromophenyl)acetaldehyde Raw materials
- (Methoxy)methyltriphenylphosphonium Chloride
- methoxycarbonyl methyl carbonate
- Methyl 2-(2-bromophenyl)acetate
- 2-Bromobenzaldehyde
- 3-(2-Bromophenyl)oxirane-2-carboxylic acid
- Benzene, 1-bromo-2-(2-methoxyethenyl)-, (E)- (9CI)
- 2-(2-bromophenyl)ethan-1-ol
- Benzene, 1-bromo-2-(2-nitroethyl)-
2-(2-bromophenyl)acetaldehyde Preparation Products
2-(2-bromophenyl)acetaldehyde Literatura Relacionada
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:96557-30-1)2-(2-bromophenyl)acetaldehyde

Pureza:99%/99%
Quantidade:250mg/1g
Preço ($):202.0/469.0